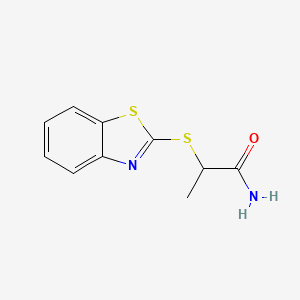![molecular formula C11H9BFNO2 B8645955 [2-Fluoro-3-(pyridin-4-yl)phenyl]boronic acid](/img/structure/B8645955.png)
[2-Fluoro-3-(pyridin-4-yl)phenyl]boronic acid
Descripción general
Descripción
[2-Fluoro-3-(pyridin-4-yl)phenyl]boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-Fluoro-3-(pyridin-4-yl)phenyl]boronic acid typically involves the reaction of 2-fluoro-3-iodopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the reaction conditions and yields. The purification process involves crystallization or chromatography to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
[2-Fluoro-3-(pyridin-4-yl)phenyl]boronic acid primarily undergoes Suzuki-Miyaura coupling reactions. It can also participate in other types of reactions such as oxidation, reduction, and substitution .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Aplicaciones Científicas De Investigación
[2-Fluoro-3-(pyridin-4-yl)phenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of biologically active compounds, including pharmaceuticals.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of materials with specific properties, such as polymers and advanced materials
Mecanismo De Acción
The mechanism of action of [2-Fluoro-3-(pyridin-4-yl)phenyl]boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex, which facilitates the transfer of the boronic acid group to the organic halide. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid
- 3-Fluoro-4-pyridineboronic acid pinacol ester
- 2-Fluoropyridine-4-boronic acid pinacol ester
Uniqueness
[2-Fluoro-3-(pyridin-4-yl)phenyl]boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in coupling reactions. This makes it a valuable reagent in the synthesis of complex molecules, particularly in the pharmaceutical industry .
Propiedades
Fórmula molecular |
C11H9BFNO2 |
|---|---|
Peso molecular |
217.01 g/mol |
Nombre IUPAC |
(2-fluoro-3-pyridin-4-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H9BFNO2/c13-11-9(8-4-6-14-7-5-8)2-1-3-10(11)12(15)16/h1-7,15-16H |
Clave InChI |
YOZIWBXJOJWXAW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=CC=C1)C2=CC=NC=C2)F)(O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenesulfonic acid, 4-[(chlorocarbonyl)oxy]-](/img/structure/B8645876.png)





![7-Iodobenzo[d][1,3]dioxol-4-amine](/img/structure/B8645925.png)






